Methyl 2,4-dihydroxy-3-methylbenzoate

Fragrance Chemistry Structure–Odor Relationship Resorcylic Esters

Natural oakmoss absolute faces increasing IFRA restrictions due to allergenic constituents (atranol, chloroatranol). Methyl 2,4-dihydroxy-3-methylbenzoate (Seamossa) is a validated synthetic replacer with a strongly mossy, sea, oakmoss-like profile. • RIFM-cleared: All 7 human health endpoints passed; Cramer Class I low toxicity. • Validated max use: 0.020% in fine fragrances (95th percentile: 0.0092%). • Water solubility 1070 mg/L enables aqueous-phase formulations without organic co-solvents.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 33662-58-7
Cat. No. B1360204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dihydroxy-3-methylbenzoate
CAS33662-58-7
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1O)C(=O)OC)O
InChIInChI=1S/C9H10O4/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4,10-11H,1-2H3
InChIKeyGDNUTKRFRLPQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,4-Dihydroxy-3-methylbenzoate (CAS 33662-58-7): Core Identity and Baseline Properties for Procurement Evaluation


Methyl 2,4-dihydroxy-3-methylbenzoate (CAS 33662-58-7), also known as methyl 3-methylresorcylate or by the trade name Seamossa, is a resorcylic acid ester belonging to the hydroxybenzoate class of phenolic compounds. It is primarily utilized as a fragrance ingredient in fine perfumery and cosmetic formulations. Key baseline physicochemical properties include a molecular formula of C₉H₁₀O₄, a molecular weight of 182.17 g/mol, a melting point of 134 °C (experimental), and a predicted log KOW of 2.67 [1] [2].

1
Fragrance ingredient for fine perfumery and cosmetics. Specialty mossy-oakmoss profile (Seamossa trade name).
2
RIFM-cleared across all 7 human health endpoints. Published maximum acceptable concentrations available for formulations.
3
Cramer Class I and predicted log KOW 2.67. Supports aqueous-phase formulation and low toxicological concern.

Why Methyl 2,4-Dihydroxy-3-methylbenzoate Cannot Be Simply Replaced by In-Class Analogs


Resorcylic acid esters exhibit profound structure–odor relationships where minute changes in substitution pattern lead to qualitatively different olfactory profiles, odor intensity, and safety profiles. Positional isomers such as methyl 2,4-dihydroxybenzoate (CAS 2150-47-2), methyl 2,5-dihydroxybenzoate (CAS 2150-46-1), and methyl 2,6-dihydroxybenzoate (CAS 2150-45-0) each possess distinct odor tonalities and intensities that preclude interchangeable use in fragrance formulations [2]. Furthermore, the 3-methyl substitution pattern distinguishes this compound from the 3,6-dimethyl analog methyl atrarate (Evernyl, CAS 4707-47-5), which has a different safety read-across profile and distinct olfactory character [1] [2]. Generic substitution without considering these differences risks both sensory failure and regulatory non-compliance.

Olfactive mismatch Positional isomers (methyl 2,4-, 2,5-, 2,6-dihydroxybenzoate) exhibit different odor tonalities and weaker intensity, which may shift accord character.
Safety data gap Unassessed regioisomers lack a published RIFM safety assessment with defined IFRA-compliant use levels, requiring additional toxicology review.
Marine-note absence The 3,6-dimethyl analog (Evernyl) provides oakmoss character but may not reproduce the marine-seaside nuance, limiting direct substitution in marine accords.

Quantitative Differential Evidence for Methyl 2,4-Dihydroxy-3-methylbenzoate Relative to Its Closest Analogs


Olfactive Character Differentiation: Seamossa Offers a Unique Mossy-Sea-Oakmoss Profile Not Replicated by Other Regioisomers

Methyl 2,4-dihydroxy-3-methylbenzoate (Seamossa, F-11) is described as having a 'strongly mossy, sea, oak and treemosslike olfactive character' that distinguishes it from other regioisomeric resorcylic esters. In contrast, methyl 2,4-dihydroxybenzoate (F-6) and methyl 2,5-dihydroxybenzoate (F-8) exhibit 'much weaker' odor intensity, and methyl 2,6-dihydroxybenzoate (F-10) presents a different tonal quality more comparable to salicylic esters. The 3,6-dimethyl analog methyl atrarate (Evernyl) possesses a distinct oakmoss note but lacks the marine/seaside nuance characteristic of Seamossa [1].

Olfactive character differentiation
Reported
Seamossa: strongly mossy, sea, oakmoss character. Regioisomers F-6, F-8, F-10: weaker or different tonal quality. Evernyl: oakmoss without marine note.
Unique marine-oakmoss accord not replicated by other resorcylic esters.
Qualitative panel data only; quantitative odor thresholds not available.
Fragrance Chemistry Structure–Odor Relationship Resorcylic Esters

Comprehensive Safety Assessment Clearance: All 7 Human Health Endpoints Cleared by RIFM Expert Panel

The RIFM safety assessment (2024) cleared methyl 2,4-dihydroxy-3-methylbenzoate across all seven human health endpoints—genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, photoirritation/photoallergenicity, local respiratory toxicity, and environmental toxicity—using a combination of read-across to methyl atrarate (CAS 4707-47-5) and the Threshold of Toxicological Concern (TTC) approach. The compound received a Cramer Class I (low toxicity) classification. Maximum acceptable concentrations in finished products were defined: 0.020% for lip products and fine fragrances, 0.0062% for axillary products, and 0.020% for face/body products [1].

RIFM safety clearance
Reported
All 7 human health endpoints cleared. Cramer Class I. Max acceptable concentration in fine fragrance: 0.020% (actual use: 0.0092%).
Published assessment provides pre-validated use levels, reducing formulation regulatory risk.
Based on read-across to methyl atrarate and TTC; no compound-specific toxicity data.
Fragrance Safety Toxicology Regulatory Compliance

Cramer Class I Classification versus Typical Fragrance Ingredient Distribution

Methyl 2,4-dihydroxy-3-methylbenzoate is assigned Cramer Class I (low toxicity) by the TTC decision tree, a classification indicating a low probability of systemic toxicity. This places the compound in the most favorable toxicological category among fragrance ingredients. Many structurally related phenolic esters fall into Cramer Class II or III due to reactive functional groups or metabolic activation concerns. The Cramer Class I designation, combined with a log KOW of 2.67 (below the 3.0 threshold often associated with increased bioaccumulation potential), supports a favorable safety profile for consumer exposure [1].

Cramer classification
Class-level
Cramer Class I (low toxicity). Log KOW: 2.67. Many phenolic esters fall into Class II or III.
Supports favorable toxicological profile for consumer product procurement.
Classification only; exact proportion of Class I among fragrance ingredients unavailable.
Computational Toxicology TTC Cramer Classification

Physicochemical Property Comparison: Higher Water Solubility Relative to the 3,6-Dimethyl Analog

The predicted water solubility of methyl 2,4-dihydroxy-3-methylbenzoate is 1070 mg/L at 25 °C, which is substantially higher than the experimentally observed solubility profile of its 3,6-dimethyl analog methyl atrarate, which requires organic co-solvents (e.g., DMSO or 10% DMSO in corn oil) for dissolution at ≥2.5 mg/mL in formulation vehicles. The target compound also exhibits a lower log KOW (2.67 vs. 2.84 for methyl atrarate), indicating greater hydrophilicity that may translate into more favorable aqueous-phase formulation behavior and different skin absorption kinetics [1] .

Water solubility vs. analog
Context-dependent
Predicted solubility: 1070 mg/L at 25 °C. Methyl atrarate requires DMSO for dissolution ≥2.5 mg/mL. log KOW difference: −0.17.
Higher hydrophilicity may simplify aqueous-phase formulation and reduce co-solvent need.
Predicted values; experimental solubility data may differ.
Physicochemical Properties Formulation Science Hydrophilicity

Procurement-Relevant Application Scenarios for Methyl 2,4-Dihydroxy-3-methylbenzoate Based on Verified Evidence


Marine and Chypre Fine Fragrance Formulations Requiring Authentic Mossy-Sea Character

Fragrance houses developing marine, chypre, leather, woody, or tobacco accords can procure Methyl 2,4-dihydroxy-3-methylbenzoate (Seamossa) as a specialty ingredient delivering a strongly mossy, sea, and oakmoss-like olfactory profile that is not replicable by other resorcylic esters [1]. The established maximum acceptable concentration of 0.020% in fine fragrances, with a demonstrated safety margin (actual 95th percentile use level of 0.0092%), provides formulators with a pre-validated use range [2].

Aqueous-Based Personal Care Products Exploiting Favorable Water Solubility

With a predicted water solubility of 1070 mg/L at 25 °C, this compound is more readily incorporated into aqueous-phase personal care formulations (body lotions, facial creams, shampoos) than the more hydrophobic 3,6-dimethyl analog methyl atrarate, which requires organic co-solvents [2] . This property can reduce formulation complexity and minimize reliance on solubilizing agents that may contribute to skin irritation.

Regulatory-Compliant Fragrance Development for Leave-On Consumer Products

The RIFM safety assessment clearing all seven human health endpoints, combined with the Cramer Class I (low toxicity) classification, makes this compound a low-regulatory-risk choice for leave-on personal care products, including lipsticks (max 0.020%), face/body products (max 0.020%), and fine fragrances (max 0.020%) [2]. Procurement teams can rely on this published assessment to satisfy safety data requirements without commissioning additional toxicology studies.

Replacement of Oakmoss Absolute in IFRA-Compliant Formulations

Natural oakmoss absolute faces increasing regulatory restrictions due to allergenic constituents (e.g., atranol, chloroatranol). Methyl 2,4-dihydroxy-3-methylbenzoate, when used in combination with methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Evernyl), has been identified as a synthetic oakmoss replacer that reinforces the oakmoss character of chypre accords without the sensitization concerns associated with natural oakmoss [1]. This positions the compound as a strategic procurement target for IFRA-compliant fragrance development.

Application
Selection Property
Validation Focus
Marine and chypre fine fragrance
Authentic mossy-sea olfactive signature
Sensory panel validation vs. regioisomer controls
Aqueous personal care formulations
Predicted water solubility and hydrophilicity
Formulation stability and co-solvent requirement review
Regulatory-compliant leave-on products
RIFM safety clearance and Cramer Class I
IFRA-compliant use-level documentation
Oakmoss absolute replacement strategy
Oakmoss-like character without atranol/chloroatranol
Accord reinforcement and sensitization panel review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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